

# $\alpha$ -Bag Cell Peptide (1-7) CAS registry number

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## Compound of Interest

Compound Name:  *$\alpha$ -Bag Cell Peptide (1-7)*

Cat. No.: B12391480

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An In-Depth Technical Guide to  $\alpha$ -Bag Cell Peptide (1-7)

CAS Registry Number: 87549-54-0

## Introduction

$\alpha$ -Bag Cell Peptide (1-7) ( $\alpha$ -BCP(1-7)) is a neuropeptide fragment derived from the N-terminus of the larger  $\alpha$ -Bag Cell Peptide. It plays a significant role as a neurotransmitter in the marine mollusk *Aplysia*. This peptide is known for its inhibitory effects on specific neurons and its involvement in the modulation of the neuroendocrine bag cells, which control egg-laying behavior. This guide provides a comprehensive overview of  $\alpha$ -BCP(1-7), including its chemical properties, biological activity, and the experimental methodologies used to study its function.

## Chemical and Physical Properties

Property	Value	Reference
CAS Registry Number	87549-54-0	[1]
Molecular Formula	C44H67N13O9	
Molecular Weight	922.08 g/mol	
Amino Acid Sequence	Ala-Pro-Arg-Leu-Arg-Phe-Tyr	[1]
One-Letter Sequence	APRLRFY	

## Biological Activity and Significance

$\alpha$ -BCP(1-7) is a potent neuromodulator in the abdominal ganglion of Aplysia. Its primary recognized function is the inhibition of the left upper quadrant (LUQ) neurons.[1][2] The peptide is generated through the proteolytic processing of a larger precursor protein that also encodes for other neuroactive peptides, including the egg-laying hormone (ELH).[3] This co-localization and differential processing allow for a complex and nuanced regulation of neuronal circuits.

## Quantitative Biological Data

The bioactivity of  $\alpha$ -BCP(1-7) has been quantified by comparing its inhibitory potency on LUQ neurons to its parent peptide,  $\alpha$ -BCP(1-9).

Peptide	Relative Potency (Inhibition of LUQ Neurons)	Reference
$\alpha$ -BCP(1-9)	1x	[3][4]
$\alpha$ -BCP(1-8)	30x	[3]
$\alpha$ -BCP(1-7)	10x	[3][4]

## Experimental Protocols

The study of  $\alpha$ -BCP(1-7) involves a variety of sophisticated experimental techniques in neurobiology and biochemistry. Below are detailed methodologies for key experiments.

### Intracellular Recording from Aplysia Neurons

This protocol is fundamental for assessing the electrophysiological effects of  $\alpha$ -BCP(1-7) on target neurons.

Objective: To measure changes in membrane potential and conductance of LUQ neurons in response to the application of  $\alpha$ -BCP(1-7).

Methodology:

- Ganglion Preparation:
  - Anesthetize an *Aplysia californica* by injecting an isotonic  $MgCl_2$  solution.[5]

- Dissect the abdominal ganglion and transfer it to a recording chamber containing artificial seawater (ASW).[5]
- Treat the ganglion with a protease solution to soften the connective tissue sheath, followed by careful desheathing to expose the neurons.[5]
- Electrophysiological Recording:
  - Identify the target LUQ neurons (e.g., L2, L3, L4, L6) based on their size and location within the ganglion.
  - Using a micromanipulator, impale a target neuron with a glass microelectrode filled with a conductive solution (e.g., 3 M KCl).[5]
  - Record the resting membrane potential and spontaneous activity using a suitable intracellular amplifier and data acquisition system.[5]
- Peptide Application:
  - Prepare a stock solution of synthetic  $\alpha$ -BCP(1-7) in ASW.
  - Apply the peptide to the ganglion via bath perfusion or pressure ejection from a micropipette positioned near the target neuron.
  - Record the resulting changes in the neuron's membrane potential and input resistance. Hyperpolarization and a decrease in input resistance are indicative of an inhibitory response.[2]

## Adenylate Cyclase Activity Assay

This biochemical assay is used to determine the effect of  $\alpha$ -BCP(1-7) on the activity of adenylate cyclase, a key enzyme in second messenger signaling.

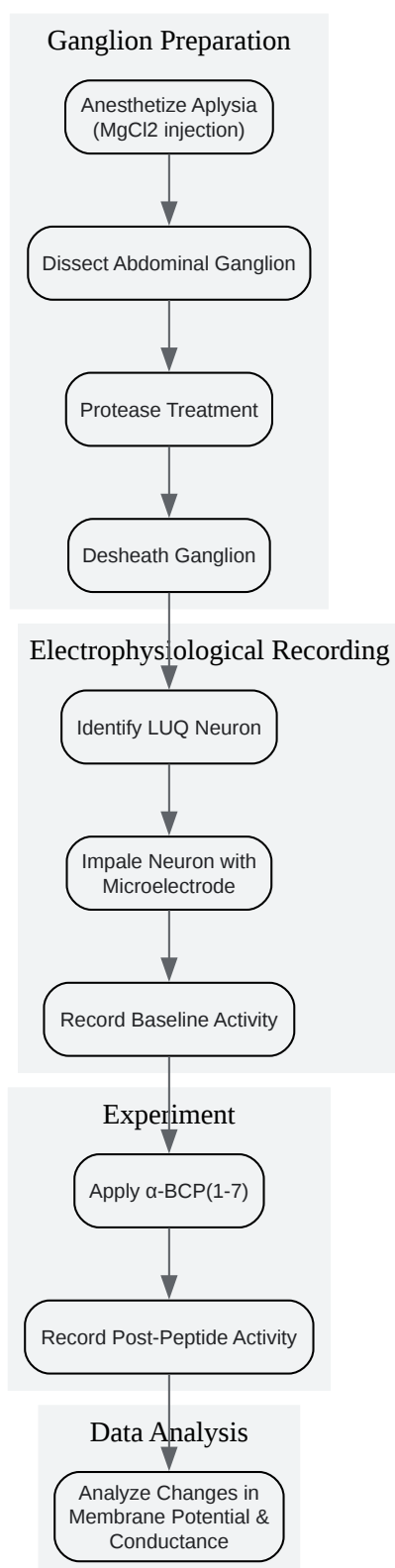
Objective: To measure the production of cyclic AMP (cAMP) in response to  $\alpha$ -BCP(1-7) in neuronal tissue homogenates.

Methodology:

- Membrane Preparation:
  - Dissect abdominal ganglia from several Aplysia.
  - Homogenize the tissue in a cold buffer solution.
  - Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
- Enzymatic Reaction:
  - Prepare reaction tubes containing the membrane preparation, ATP (the substrate for adenylate cyclase),  $MgCl_2$  (a cofactor), and a phosphodiesterase inhibitor (to prevent cAMP degradation).
  - Add varying concentrations of  $\alpha$ -BCP(1-7) to the experimental tubes. Include control tubes with no peptide and tubes with known activators (e.g., forskolin) and inhibitors of adenylate cyclase.
  - Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.  
[6][7]
- cAMP Quantification:
  - Stop the reaction by adding a solution like trichloroacetic acid or by boiling.[6]
  - Separate the newly synthesized cAMP from the unreacted ATP using column chromatography (e.g., Dowex and alumina columns).[6]
  - Quantify the amount of cAMP produced using a competitive binding assay with a radiolabeled cAMP tracer or a commercially available ELISA or chemiluminescent immunoassay kit.[7]

## Visualizations

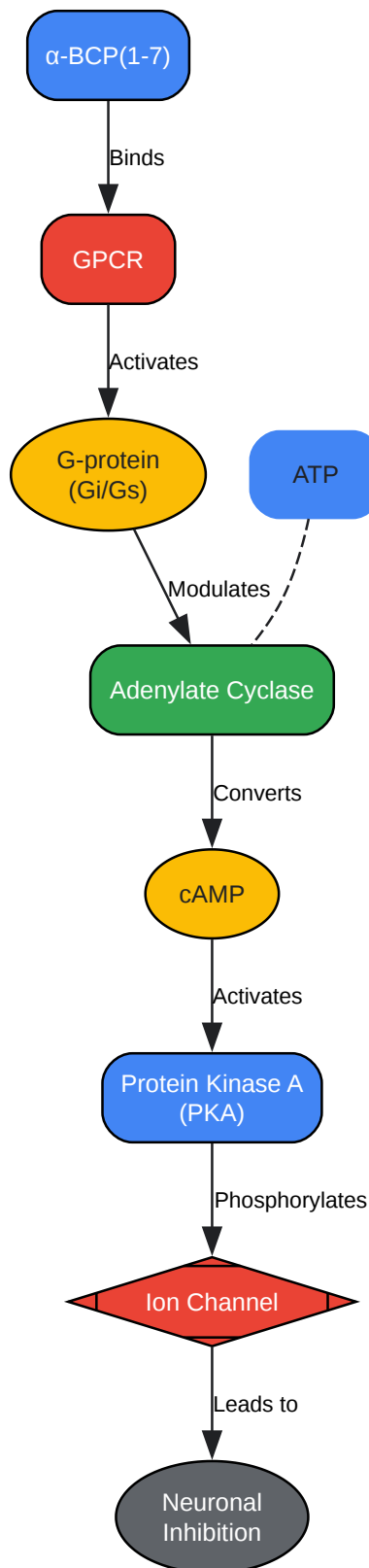
## Experimental Workflow for Electrophysiological Analysis



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Caption: Workflow for assessing the electrophysiological effects of α-BCP(1-7).

## Signaling Pathway of $\alpha$ -Bag Cell Peptide (1-7)



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Caption: Proposed signaling cascade for  $\alpha$ -BCP(1-7) in Aplysia neurons.

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